molecular formula C16H22ClNO3 B1419677 trans (+/-) Tert-butyl 4-(4-chlorophenyl)-3-hydroxypiperidine-1-carboxylate CAS No. 188861-32-7

trans (+/-) Tert-butyl 4-(4-chlorophenyl)-3-hydroxypiperidine-1-carboxylate

Cat. No. B1419677
CAS RN: 188861-32-7
M. Wt: 311.8 g/mol
InChI Key: IBHQJGAYTCBZOR-UONOGXRCSA-N
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Description

The compound “trans (+/-) Tert-butyl 4-(4-chlorophenyl)-3-hydroxypiperidine-1-carboxylate” is likely a piperidine derivative. Piperidines are a class of organic compounds with a six-membered ring containing one nitrogen atom . The “4-(4-chlorophenyl)” indicates the presence of a chlorophenyl group at the 4th position of the piperidine ring. The “Tert-butyl” and “carboxylate” groups are likely attached to the nitrogen atom and the 3rd carbon atom of the piperidine ring, respectively .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a piperidine ring, a tert-butyl group, a carboxylate group, and a chlorophenyl group . The exact structure would depend on the specific locations of these groups on the piperidine ring .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the electron-withdrawing carboxylate and chlorophenyl groups, as well as the electron-donating tert-butyl group . The compound might undergo nucleophilic substitution reactions at the carbon attached to the chlorine atom .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of a carboxylate group might make the compound polar and capable of forming hydrogen bonds .

Scientific Research Applications

Synthesis of Novel Organic Compounds

This compound serves as a versatile intermediate in the synthesis of a variety of novel organic compounds. Its structure allows for modifications that can lead to the creation of amides, sulphonamides, Mannich bases, Schiff’s bases, thiazolidinones, azetidinones, and imidazolinones. These derivatives have shown a wide spectrum of biological activities, making this compound a valuable starting point for drug discovery .

Antibacterial and Antifungal Applications

Derivatives of this compound have been tested for their antibacterial and antifungal properties. The presence of the piperazine ring and its conformational flexibility enhance interactions with macromolecules, which is crucial for the development of new antimicrobial agents .

Anticancer Research

The piperazine derivatives synthesized from this compound have potential applications in anticancer research. Their ability to interact with biological macromolecules can be exploited to target specific pathways involved in cancer progression .

Antiparasitic Treatments

Compounds derived from this chemical have shown antiparasitic activities. This is particularly important for the development of treatments against parasitic infections that are prevalent in tropical regions .

Antihistamine Development

The compound’s derivatives can act as antihistamines. This application is significant in the treatment of allergic reactions and is an area of active pharmaceutical research .

Antidepressant Properties

The flexibility and modifiability of the piperazine ring make it a candidate for the development of antidepressant drugs. The derivatives of this compound could potentially interact with neurotransmitter systems involved in mood regulation .

Enzyme Inhibition Studies

The compound can be used to synthesize enzyme inhibitors. These inhibitors can help understand enzyme mechanisms and develop drugs that target specific enzymes involved in disease processes .

Chemical Intermediate for Research

Lastly, this compound is used as a chemical intermediate in various research applications. Its structural properties allow for the synthesis of a wide range of chemicals, which can be used in different fields of scientific study .

Mechanism of Action

Without specific context (such as biological activity), it’s difficult to predict the mechanism of action of this compound. If it’s a pharmaceutical, its mechanism would depend on its specific biological target .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific properties. For example, if it’s a pharmaceutical, it might have side effects or toxicities at high doses .

Future Directions

Future research on this compound could involve studying its synthesis, properties, and potential applications. If it’s a pharmaceutical, studies could focus on its efficacy, safety, and mechanism of action .

properties

IUPAC Name

tert-butyl (3S,4S)-4-(4-chlorophenyl)-3-hydroxypiperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22ClNO3/c1-16(2,3)21-15(20)18-9-8-13(14(19)10-18)11-4-6-12(17)7-5-11/h4-7,13-14,19H,8-10H2,1-3H3/t13-,14+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBHQJGAYTCBZOR-UONOGXRCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C(C1)O)C2=CC=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CC[C@H]([C@@H](C1)O)C2=CC=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.80 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

trans (+/-) Tert-butyl 4-(4-chlorophenyl)-3-hydroxypiperidine-1-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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